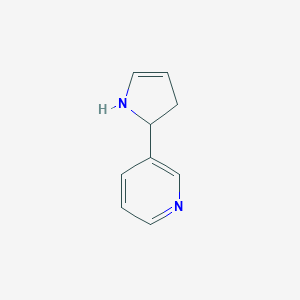
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine, also known as DHP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. DHP is a versatile molecule that can be synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine is not fully understood, but it has been suggested that 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine may act as an inhibitor of enzymes involved in various biological processes. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of various physiological processes. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.
生化和生理效应
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, suggesting that 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine may have potential applications in the treatment of oxidative stress and inflammation-related diseases. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has also been shown to protect neurons from oxidative stress-induced damage, suggesting that 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has several advantages for lab experiments, including its high yield and purity, versatility, and potential applications in various fields. However, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine also has some limitations, including its potential toxicity and limited solubility in water. These limitations should be taken into consideration when designing experiments involving 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine.
未来方向
There are several future directions for the study of 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine, including the development of new synthesis methods, the identification of new potential applications, and the study of its mechanism of action. The development of new synthesis methods may lead to the production of 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine with improved properties, including increased solubility and reduced toxicity. The identification of new potential applications may lead to the development of new drugs and materials with improved properties. The study of its mechanism of action may lead to a better understanding of its potential applications and may lead to the development of new drugs with improved efficacy and reduced side effects.
Conclusion
In conclusion, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine can be synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has several potential applications in medicinal chemistry, material science, and organic synthesis, and there are several future directions for its study.
合成方法
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine can be synthesized through various methods, including the Hantzsch reaction, cyclization of β-ketoesters, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and ammonia or primary amines in the presence of a catalyst. Cyclization of β-ketoesters involves the reaction of β-ketoesters with primary amines in the presence of acid catalysts. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid or amine in the presence of an acid catalyst. These methods have been used to synthesize 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine with high yields and purity.
科学研究应用
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been studied for its potential applications in organic electronics, photovoltaics, and sensors. In organic synthesis, 3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine has been used as a building block for the synthesis of various compounds, including pyridine derivatives and alkaloids.
属性
CAS 编号 |
144648-79-3 |
|---|---|
产品名称 |
3-(2,3-Dihydro-1H-pyrrol-2-yl)pyridine |
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC 名称 |
3-(2,3-dihydro-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-3,5-7,9,11H,4H2 |
InChI 键 |
PLXNDCNZXWGHKA-UHFFFAOYSA-N |
SMILES |
C1C=CNC1C2=CN=CC=C2 |
规范 SMILES |
C1C=CNC1C2=CN=CC=C2 |
同义词 |
Pyridine, 3-(2,3-dihydro-1H-pyrrol-2-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)
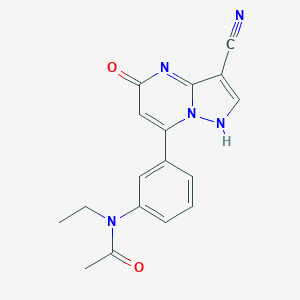
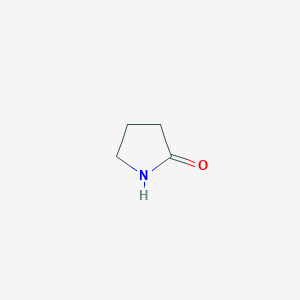
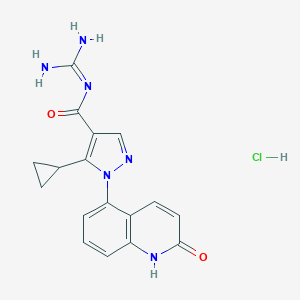
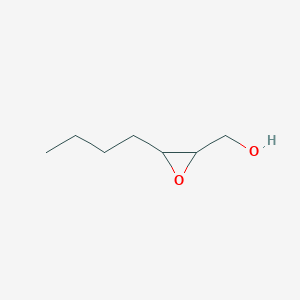
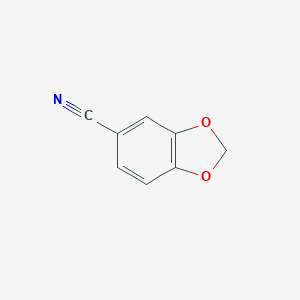
![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)
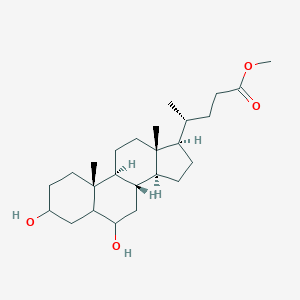
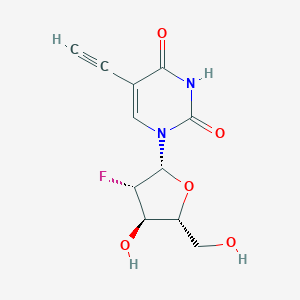
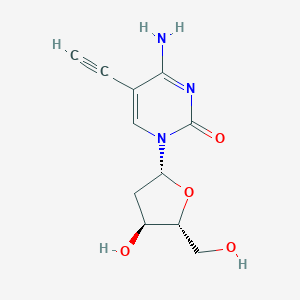
![(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid](/img/structure/B116414.png)
![2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B116421.png)
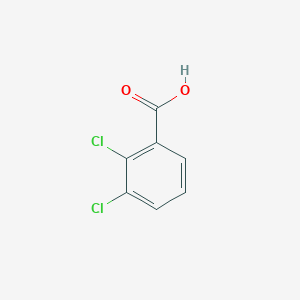
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)